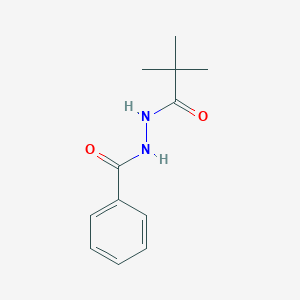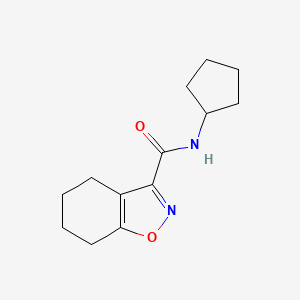
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the empirical formula C10H20Cl2N4O . Its molecular weight is 283.20 g/mol . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O.Cl.Cl.CCc1cc(ncn1)N2CCNCC2 . The InChI is 1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 . The InChIKey is XRFMAERMTQKDBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 42 Ų . The compound is covalently bonded and consists of 4 units .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate (MFCD18483549), focusing on six unique applications:
Pharmaceutical Research
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is often explored in pharmaceutical research for its potential as a therapeutic agent . Its structure, which includes a piperazine ring, is commonly found in compounds with antipsychotic, antidepressant, and anti-inflammatory properties . Researchers investigate its efficacy and safety in treating various conditions, including mental health disorders and chronic inflammation.
Chemical Synthesis
This compound is valuable in chemical synthesis due to its unique pyrimidine and piperazine moieties. It serves as a building block for synthesizing more complex molecules, which can be used in drug development and other chemical industries . Its reactivity and stability make it a preferred choice for creating derivatives with enhanced biological activity.
Biological Studies
In biological studies, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is used to probe cellular mechanisms . Its interactions with various biological targets help scientists understand cell signaling pathways, receptor binding, and enzyme activity . These studies are crucial for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.
Neuroscience Research
Given its structural similarity to compounds that affect the central nervous system, this compound is investigated for its potential neuromodulatory effects . Researchers study its impact on neurotransmitter systems, neuronal excitability, and synaptic plasticity . These studies aim to uncover new treatments for neurological disorders such as epilepsy, depression, and schizophrenia.
Material Science
In material science, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is explored for its potential in creating novel materials . Its unique chemical properties can be harnessed to develop polymers, coatings, and nanomaterials with specific functionalities . These materials have applications in electronics, biomedicine, and environmental science.
Agricultural Chemistry
This compound is also studied in the field of agricultural chemistry for its potential use as a pesticide or herbicide . Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can protect crops from pests and diseases . Research focuses on its efficacy, environmental impact, and safety for non-target organisms.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMAERMTQKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)



![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)

![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)